molecular formula C21H28N4O2S B3007635 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 898445-62-0

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No.: B3007635
CAS No.: 898445-62-0
M. Wt: 400.54
InChI Key: CLMOZASZRWXNOF-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]pyrimidinone core fused with a thioacetamide moiety, a diethylaminoethyl side chain, and a phenylacetamide group.

Properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-3-24(4-2)13-14-25-18-12-8-11-17(18)20(23-21(25)27)28-15-19(26)22-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMOZASZRWXNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide is a synthetic organic molecule with potential pharmacological applications. Its structure suggests possible interactions with various biological targets due to the presence of both a diethylamino group and a thioamide linkage.

Chemical Structure

The chemical formula of the compound can be represented as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure includes a tetrahydro-cyclopenta[d]pyrimidine core, which is significant for its biological activity.

Research indicates that compounds similar to this one may interact with specific protein targets in cellular pathways. For instance, studies on related structures show that they can act as inhibitors of protein-protein interactions or modulate enzyme activities involved in cell signaling pathways.

Antimicrobial Activity

Preliminary studies have suggested that compounds with similar structural motifs exhibit antimicrobial properties. For example, derivatives of diethylamino compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties.

Cytotoxicity

Cytotoxicity assays have been conducted on related compounds, revealing that they can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function and the activation of caspases.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antibacterial effects of diethylamino derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for therapeutic applications in treating bacterial infections.
  • Cytotoxicity Evaluation : In vitro studies on similar compounds demonstrated their ability to inhibit the proliferation of cancer cells. For instance, a derivative was shown to have an IC50 value of 15 µM against human breast cancer cells (MCF-7), highlighting the potential for further development as an anticancer agent.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines
Mechanism ExplorationInteraction with protein targets involved in cell signaling

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar pyrimidine derivatives. For instance, compounds with a pyrimidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including lung and liver cancers. The mechanism often involves inducing apoptosis through caspase activation pathways .

Case Study:
A derivative of the pyrimidine class was tested against A-549 (lung cancer) and HepG-2 (liver cancer) cell lines, showing a remarkable ability to inhibit cell proliferation compared to standard treatments like cisplatin . This suggests that our compound may exhibit similar or enhanced efficacy.

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial activities. The presence of sulfur and nitrogen within the structure enhances the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.

Case Study:
Research conducted on related compounds revealed varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The structure–activity relationship indicated that modifications to the phenyl ring significantly influenced potency .

Central Nervous System (CNS) Effects

Given the diethylamino group in our compound, it is hypothesized that it may possess CNS-active properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.

Research Insights:
Studies on related derivatives indicate potential applications in treating mood disorders and anxiety due to their ability to cross the blood-brain barrier effectively . Further research is needed to confirm these effects for our specific compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Substituent on Cyclopenta[d]pyrimidinone Acetamide Substituent Key Functional Groups Molecular Weight
Target Compound 1-(2-(Diethylamino)ethyl) N-phenyl Thioether, cyclopenta[d]pyrimidinone, diethylamine ~422.5 (estimated)
2-({1-[3-(Diethylamino)propyl]-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide 1-(3-(Diethylamino)propyl) N-(3,4-difluorophenyl) Difluorophenyl, longer alkyl chain ~468.5 (estimated)
N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide 1-(Pyridin-2-ylmethyl) N-benzyl Pyridine, benzyl 406.5
2-((1-(3-(Diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 1-(3-(Diethylamino)propyl) N-(4-(trifluoromethoxy)phenyl) Trifluoromethoxy, propyl chain ~518.5 (estimated)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide N/A (simpler pyrimidinone) N-benzyl Benzyl, methylpyrimidinone 275.3

Key Observations:

Aminoalkyl Chain Modifications: The target compound’s diethylaminoethyl group (2-carbon chain) contrasts with the 3-carbon propyl chain in , which may alter pharmacokinetics (e.g., longer chains increase lipophilicity but reduce aqueous solubility).

The benzyl group in increases steric bulk compared to the phenyl group in the target compound, possibly affecting receptor selectivity.

Pharmacokinetic and Pharmacodynamic Implications

Table 2: Hypothetical Property Comparisons Based on Structural Features

Compound Solubility (Predicted) Metabolic Stability Binding Affinity (Hypothetical)
Target Compound Moderate (basic amine enhances solubility) Moderate (vulnerable to CYP450 oxidation) High (cyclopenta core + phenyl group)
Lower (longer alkyl chain) Higher (fluorine reduces metabolism) Enhanced (difluorophenyl improves hydrophobic interactions)
Low (pyridine may reduce solubility) Moderate (benzyl group susceptible to oxidation) Variable (pyridine may enable π-stacking)
Very low (trifluoromethoxy increases hydrophobicity) High (CF3 group resists metabolism) High (CF3O enhances electron-withdrawing effects)
High (simpler structure) Low (benzyl group prone to oxidation) Lower (lack of cyclopenta ring)

Key Insights:

  • Solubility: The diethylaminoethyl group in the target compound likely improves aqueous solubility compared to analogs with longer alkyl chains (e.g., ) or aromatic substitutions (e.g., ).
  • Metabolic Stability : Fluorinated and trifluoromethoxy groups in may confer resistance to oxidative metabolism, whereas the benzyl group in could increase susceptibility to CYP450-mediated degradation.
  • Binding Interactions: The cyclopenta[d]pyrimidinone core in the target compound and may enable planar stacking interactions with aromatic residues in enzyme active sites, while the absence of this feature in could limit such interactions.

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